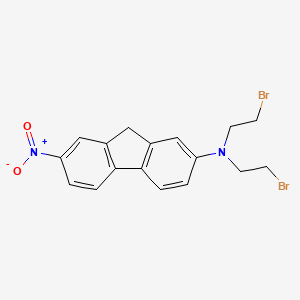
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of bromine, nitro, and amine functional groups attached to a fluorenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine typically involves the following steps:
Nitration of Fluorene: The initial step involves the nitration of fluorene to introduce a nitro group at the 7-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitrofluorene derivative to introduce bromoethyl groups. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or secondary amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving nitro and bromo groups.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules such as proteins and DNA.
Medicine:
- Explored as a potential anticancer agent due to its ability to induce DNA damage in cancer cells.
- Evaluated for its use in targeted drug delivery systems.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of dyes and pigments with specific optical properties.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:
Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.
Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.
Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.
Comparación Con Compuestos Similares
n,n-Bis(2-bromoethyl)benzene-1,4-diamine: Similar structure but with a benzene core instead of a fluorenyl core.
n,n-Bis(2-bromoethyl)-4-nitroaniline: Similar structure but with a nitroaniline core.
Uniqueness:
- The presence of the fluorenyl core in n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine imparts unique electronic and steric properties, making it more effective in certain applications compared to its analogs.
- The combination of nitro, bromoethyl, and amine groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
Propiedades
Número CAS |
6583-92-2 |
|---|---|
Fórmula molecular |
C17H16Br2N2O2 |
Peso molecular |
440.1 g/mol |
Nombre IUPAC |
N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2 |
Clave InChI |
OUHKYXLUHMOPHI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



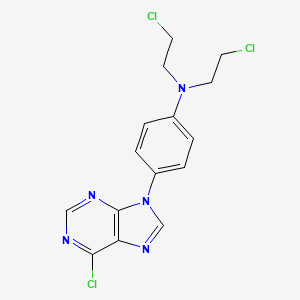
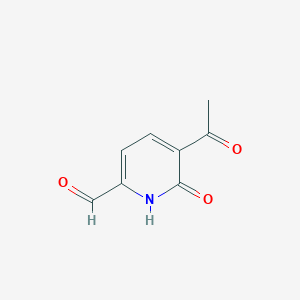
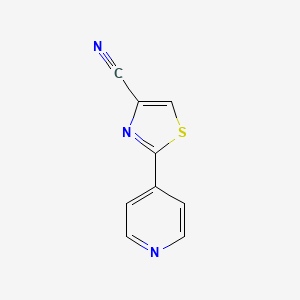


![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
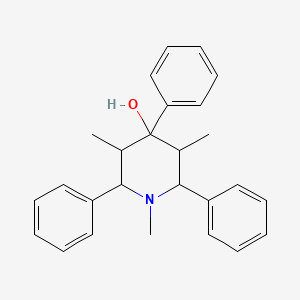
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
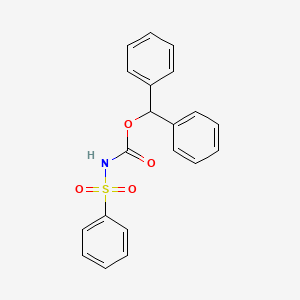
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
